molecular formula C29H28FN5O4 B2927477 N-(3,4-dimethoxyphenethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide CAS No. 887213-64-1

N-(3,4-dimethoxyphenethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide

Cat. No.: B2927477
CAS No.: 887213-64-1
M. Wt: 529.572
InChI Key:
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Description

N-(3,4-dimethoxyphenethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a useful research compound. Its molecular formula is C29H28FN5O4 and its molecular weight is 529.572. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Compounds belonging to the [1,2,4]triazolo[4,3-a]quinazolinone family have been synthesized and investigated for their potential as benzodiazepine receptor antagonists. The synthesis strategies involve novel routes, including two-step processes starting with anthranilonitrile and a hydrazide, leading to derivatives with potent benzodiazepine antagonistic activities in rat models (Francis et al., 1991).

Antitumor Activity

A series of 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated broad-spectrum antitumor activities, with some derivatives showing significant potency against various cancer cell lines. These compounds have been designed, synthesized, and their in vitro antitumor activities evaluated, revealing promising candidates for further exploration (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial Activity

N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have been synthesized and assessed for their in vitro antibacterial and antifungal activities. Some of these derivatives displayed potential antimicrobial properties, highlighting the versatility of quinazolinone derivatives in developing new antimicrobial agents (D. S. Babu et al., 2015).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction mechanisms of quinazolinone derivatives with target enzymes or receptors. For instance, specific quinazolinone analogs have been docked into ATP binding sites of EGFR-TK and B-RAF kinase, providing insights into their inhibitory mechanisms against cancer cell growth. These studies offer a foundation for rational drug design based on quinazolinone scaffolds (Ibrahim A. Al-Suwaidan et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide involves the reaction of 3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanoic acid with 3,4-dimethoxyphenethylamine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanoic acid", "3,4-dimethoxyphenethylamine", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanoic acid and coupling agent in a suitable solvent such as DMF or DMSO.", "Step 2: Add 3,4-dimethoxyphenethylamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system such as ethyl acetate/hexanes to obtain the desired product N-(3,4-dimethoxyphenethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide." ] }

CAS No.

887213-64-1

Molecular Formula

C29H28FN5O4

Molecular Weight

529.572

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C29H28FN5O4/c1-38-24-12-9-19(17-25(24)39-2)15-16-31-27(36)14-13-26-32-33-29-34(18-20-7-10-21(30)11-8-20)28(37)22-5-3-4-6-23(22)35(26)29/h3-12,17H,13-16,18H2,1-2H3,(H,31,36)

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F)OC

solubility

not available

Origin of Product

United States

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